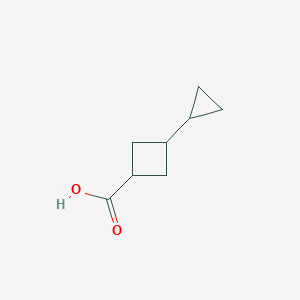

3-Cyclopropylcyclobutane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Cyclopropylcyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1784150-06-6 . It has a molecular weight of 140.18 and its molecular formula is C8H12O2 . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of carboxylic acids like “this compound” often involves oxidations . The carbon atom of a carboxyl group has a high oxidation state, which is why many of the chemical reactions used for their preparation are oxidations . Other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates .

Molecular Structure Analysis

The InChI code of “this compound” is 1S/C8H12O2/c9-8(10)7-3-6(4-7)5-1-2-5/h5-7H,1-4H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and formula.

Chemical Reactions Analysis

Carboxylic acids, such as “this compound”, can undergo a variety of reactions. These include reactions involving the O-H bond (like acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C-O bond), decarboxylation, and substitution on the R group .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 140.18 and its molecular formula is C8H12O2 . It is stored at a temperature of 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The reactivity and synthetic applications of cyclobutane derivatives, including those similar to 3-Cyclopropylcyclobutane-1-carboxylic acid, have been a subject of research due to their presence in natural products and potential in drug development. For instance, studies have focused on the competition between ester and formyl groups in cyclobutene electrocyclic reactions, confirming theoretical predictions about product formation through thermolysis processes (Niwayama & Houk, 1992). Additionally, regiospecific additions of hydrazoic acid and benzylamine to cyclobutane derivatives have been explored for the introduction of nitrogen nucleophiles at specific positions, highlighting the versatility of these compounds in synthetic chemistry (Gaoni, 1988).

Ring Expansion and Cleavage

The synthesis and manipulation of cyclobutane rings through metal-catalyzed ring expansions and cleavages have been reported, demonstrating the creation of complex structures from simpler cyclopropane derivatives. Such methodologies offer pathways to diverse natural products and pharmacologically active compounds, underscoring the importance of cyclobutane derivatives in synthetic organic chemistry (Li et al., 2010).

Structural and Conformational Studies

Research has also delved into the structure and conformation of cyclobutane and related compounds, providing insights into their chemical behavior and reactivity. For example, the structure and conformation of cis-2-phenylcyclobutanecarboxylic acid and related derivatives have been studied using X-ray diffraction methods, revealing details about bond lengths, angles, and overall molecular geometry that are crucial for understanding their reactivity and potential applications (Reisner et al., 1983).

Co-crystal Formation

The ability of cyclobutane carboxylic acids to form co-crystals with supramolecular reagents like isonicotinamide has been investigated, illustrating their potential in the design of new materials with desired physical and chemical properties. Such studies highlight the utility of cyclobutane derivatives in materials science and the development of novel supramolecular assemblies (Lemmerer & Fernandes, 2012).

Mecanismo De Acción

Direcciones Futuras

While specific future directions for “3-Cyclopropylcyclobutane-1-carboxylic acid” are not available, the field of carboxylic acid research is rapidly developing . The catalytic reduction of carboxylic acid derivatives, involving molecular hydrogen as the reducing agent, is a promising area of research .

Propiedades

IUPAC Name |

3-cyclopropylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)7-3-6(4-7)5-1-2-5/h5-7H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOWHCJHYPNUPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2444578.png)

![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2444579.png)

![Methyl (1-{[(3-iodo-4-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2444583.png)

![N-allyl-5-nitrobenzo[d]oxazol-2-amine](/img/structure/B2444588.png)

![8,10-Dinitro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B2444592.png)